molecular formula C21H18FN5O5 B2495875 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide CAS No. 941976-31-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide

Cat. No.: B2495875
CAS No.: 941976-31-4
M. Wt: 439.403
InChI Key: GUEIECZFWWTUEM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring, a fluorophenyl group, and an imidazotriazin ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the fluorophenyl group and the imidazotriazin ring system. Each step requires specific reagents and conditions, such as:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated aromatic compounds.

    Construction of the Imidazotriazin Ring System: This step involves the condensation of suitable amines and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-chlorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-bromophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide lies in its specific combination of functional groups and ring systems. The presence of the fluorophenyl group, in particular, may impart unique biological activities or chemical reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5/c22-13-1-4-15(5-2-13)25-7-8-26-19(29)20(30)27(24-21(25)26)12-18(28)23-14-3-6-16-17(11-14)32-10-9-31-16/h1-6,11H,7-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIECZFWWTUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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